

# ZAP-180013: A Dual Inhibitor of ZAP-70 and NLRP3 Inflammasome

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **ZAP-180013**

Cat. No.: **B1683543**

[Get Quote](#)

An In-depth Technical Review for Researchers and Drug Development Professionals

**ZAP-180013** is a small molecule inhibitor initially identified for its ability to block the function of Zeta-chain-associated protein kinase 70 (ZAP-70), a critical enzyme in the T-cell receptor (TCR) signaling pathway. More recent findings have revealed its potent inhibitory activity against the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome, positioning it as a compound of significant interest for a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive literature review and summary of the available data on **ZAP-180013**, with a focus on its mechanism of action, experimental protocols, and quantitative data.

## Core Concepts: Mechanism of Action

**ZAP-180013** exhibits a dual mechanism of action, targeting two key components of the immune signaling cascade:

- **ZAP-70 Inhibition:** **ZAP-180013** functions by disrupting the interaction between the ZAP-70 SH2 domain and the immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR complex.<sup>[1][2]</sup> This interaction is a crucial early step in the signal transduction cascade that leads to T-cell activation, proliferation, and cytokine release. By preventing this association, **ZAP-180013** effectively dampens the adaptive immune response.
- **NLRP3 Inflammasome Inhibition:** Emerging research has identified **ZAP-180013** as a potent inhibitor of the NLRP3 inflammasome.<sup>[3]</sup> This multiprotein complex is a key component of

the innate immune system, responsible for sensing a wide range of danger signals and initiating an inflammatory response through the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1 $\beta$  and IL-18. Notably, **ZAP-180013** has shown efficacy against MCC950-resistant NLRP3 variants, suggesting a distinct binding site or mechanism of action.[\[3\]](#)

## Quantitative Data Summary

The inhibitory potency of **ZAP-180013** has been quantified in various in vitro assays. The following table summarizes the key findings:

| Target | Assay Type                                                     | IC50           | Reference                                                   |
|--------|----------------------------------------------------------------|----------------|-------------------------------------------------------------|
| ZAP-70 | Fluorescence Polarization (FP)                                 | 1.8 $\mu$ M    | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> |
| ZAP-70 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 9.6 $\mu$ M    | <a href="#">[1]</a>                                         |
| ZAP-70 | (Alternative TR-FRET value)                                    | 16.841 $\mu$ M | <a href="#">[1]</a>                                         |

## Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below to facilitate reproducibility and further investigation.

## Fluorescence Polarization (FP) Assay for ZAP-70 Inhibition

This assay was utilized as the primary high-throughput screen to identify inhibitors of the ZAP-70:ITAM interaction.

**Principle:** The assay measures the change in the polarization of fluorescently labeled ITAM phosphopeptide (2pY) upon binding to the ZAP-70 protein. Small molecules that inhibit this

interaction will displace the fluorescent peptide, leading to a decrease in fluorescence polarization.

#### Detailed Protocol:

- Reagents:
  - ZAP-70 protein
  - Fluorescently labeled ITAM-derived phosphopeptide (e.g., TAMRA-2pY)
  - Assay Buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl, 1% glycerol, 1 mM TCEP, 0.01% Tween-20, 0.01% Triton X-100)
  - **ZAP-180013** or other test compounds dissolved in DMSO
- Procedure:
  - Dispense test compounds at various concentrations into a 384-well plate.
  - Add a pre-mixed solution of ZAP-70 protein and the fluorescently labeled 2pY peptide to each well.
  - Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
  - Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.
  - Calculate the percent inhibition based on the polarization values of control wells (no inhibitor) and wells with a saturating concentration of a known inhibitor or no ZAP-70 protein.
  - Determine the IC<sub>50</sub> value by fitting the dose-response curve of percent inhibition versus compound concentration.

## Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for ZAP-70 Inhibition

This orthogonal assay was used to confirm the hits from the primary FP screen.

**Principle:** This assay measures the FRET between a terbium-labeled streptavidin bound to biotinylated ZAP-70 (donor) and an Alexa Fluor 488-labeled 2pY peptide (acceptor). Inhibition of the ZAP-70:2pY interaction leads to a decrease in the FRET signal.

**Detailed Protocol:**

- **Reagents:**

- Biotinylated ZAP-70 protein
- Alexa Fluor 488-labeled 2pY peptide
- Terbium chelate-streptavidin
- Assay Buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl, 1% glycerol, 1 mM TCEP, 0.01% Tween-20, 0.01% Triton X-100)
- **ZAP-180013** or other test compounds dissolved in DMSO

- **Procedure:**

- Dispense test compounds at various concentrations into a 384-well plate.
- Add a solution containing biotinylated ZAP-70, Alexa Fluor 488-2pY, and terbium chelate-streptavidin to each well.
- Incubate the plate at room temperature.
- Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a plate reader with a 340 nm excitation filter.
- Calculate the FRET ratio and determine the percent inhibition and IC50 values as described for the FP assay.

# Cell-Based Assay for Inhibition of ZAP-70 Phosphorylation

This assay assesses the ability of **ZAP-180013** to inhibit ZAP-70 activity within a cellular context.

**Principle:** Jurkat cells, a human T-lymphocyte cell line, are stimulated to activate the TCR signaling pathway. The phosphorylation of ZAP-70, a key indicator of its activation, is then measured by immunoblotting.

## Detailed Protocol:

- Cell Line: Jurkat cells
- Reagents:
  - RPMI-1640 medium supplemented with fetal bovine serum and antibiotics
  - Anti-CD3 and anti-CD28 antibodies for T-cell stimulation
  - **ZAP-180013** dissolved in DMSO
  - Lysis buffer
  - Antibodies for immunoblotting: anti-phospho-ZAP-70, anti-ZAP-70, and a loading control (e.g., anti- $\beta$ -actin)
- Procedure:
  - Pre-treat Jurkat cells with varying concentrations of **ZAP-180013** for 30 minutes.[\[5\]](#)
  - Stimulate the cells by cross-linking with anti-CD3 and anti-CD28 antibodies for 5 minutes.[\[5\]](#)
  - Lyse the cells and collect the protein lysates.
  - Perform immunoblotting to detect the levels of phosphorylated ZAP-70 and total ZAP-70.

- Quantify the band intensities to determine the dose-dependent inhibition of ZAP-70 phosphorylation by **ZAP-180013**.

## Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.



[Click to download full resolution via product page](#)

Caption: ZAP-70 Signaling Pathway and the inhibitory action of **ZAP-180013**.



[Click to download full resolution via product page](#)

Caption: Workflow for the Fluorescence Polarization (FP) assay.

[Click to download full resolution via product page](#)

Caption: Logical flow of NLRP3 inflammasome inhibition by **ZAP-180013**.

## Future Directions

The dual inhibitory role of **ZAP-180013** against both ZAP-70 and the NLRP3 inflammasome makes it a highly promising candidate for further preclinical and clinical development. Future research should focus on:

- **In Vivo Efficacy:** Comprehensive studies in various animal models of autoimmune and inflammatory diseases are needed to establish the in vivo efficacy, pharmacokinetics, and pharmacodynamics of **ZAP-180013**. The reported efficacy in systemic and localized disease models for NLRP3 inhibition warrants detailed investigation.<sup>[3]</sup>

- NLRP3 Mechanism of Action: Elucidating the precise binding site and mechanism by which **ZAP-180013** inhibits the NLRP3 inflammasome, particularly in the context of MCC950 resistance, will be crucial for its development as a targeted therapy.
- Selectivity Profiling: A broader kinase and off-target profiling will be necessary to fully understand the selectivity of **ZAP-180013** and to anticipate any potential side effects.
- Structural Biology: Co-crystallization of **ZAP-180013** with both ZAP-70 and components of the NLRP3 inflammasome would provide invaluable insights for structure-based drug design and optimization.

In conclusion, **ZAP-180013** represents a novel chemical scaffold with the potential to modulate both the adaptive and innate immune systems. The data gathered to date strongly supports its continued investigation as a therapeutic agent for a wide range of inflammatory disorders.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. ZAP 180013 | Other RTKs | Tocris Bioscience [tocris.com]
- 3. Chemical Screening Identifies ZAP-180013 as a Potent NLRP3 Inhibitor effective in MCC950-Resistant Inflammatory Responses - Research Highlights - Research Highlights - Research - Seoul National University [en.snu.ac.kr]
- 4. selleckchem.com [selleckchem.com]
- 5. Zap70 Regulates TCR-Mediated Zip6 Activation at the Immunological Synapse - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ZAP-180013: A Dual Inhibitor of ZAP-70 and NLRP3 Inflammasome]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683543#zap-180013-literature-review-and-summary>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)